molecular formula C22H29NaO7S2 B13822699 Disodium decyl(sulfonatophenoxy)benzenesulfonate

Disodium decyl(sulfonatophenoxy)benzenesulfonate

Cat. No.: B13822699
M. Wt: 492.6 g/mol
InChI Key: WCNNLAJSTDTFBA-UHFFFAOYSA-M
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Preparation Methods

The synthesis of disodium decyl(sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of decylphenoxybenzenesulfonate. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The process may involve heating the reactants to specific temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles to achieve high yields and purity .

Chemical Reactions Analysis

Disodium decyl(sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could result in the formation of corresponding alcohols .

Scientific Research Applications

Disodium decyl(sulfonatophenoxy)benzenesulfonate has a wide range of scientific research applications. In chemistry, it is used as a surfactant to stabilize emulsions and disperse particles. In biology, it is employed in the preparation of cell membranes and as a detergent in protein purification processes. In medicine, it is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs. In industry, it is utilized in the formulation of cleaning agents, lubricants, and anti-static agents .

Mechanism of Action

The mechanism of action of disodium decyl(sulfonatophenoxy)benzenesulfonate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, leading to the disruption of cell membranes and the solubilization of membrane-bound proteins .

Comparison with Similar Compounds

Disodium decyl(sulfonatophenoxy)benzenesulfonate can be compared to other similar surfactants such as sodium dodecyl benzene sulfonate and sodium lauryl sulfate. While all these compounds share surfactant properties, this compound is unique in its specific structure, which provides distinct emulsifying and wetting capabilities. Similar compounds include:

This compound’s unique structure and properties make it a valuable component in various industrial and scientific applications.

Properties

Molecular Formula

C22H29NaO7S2

Molecular Weight

492.6 g/mol

IUPAC Name

sodium;4-(4-decoxysulfonylphenoxy)benzenesulfonate

InChI

InChI=1S/C22H30O7S2.Na/c1-2-3-4-5-6-7-8-9-18-28-31(26,27)22-16-12-20(13-17-22)29-19-10-14-21(15-11-19)30(23,24)25;/h10-17H,2-9,18H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

WCNNLAJSTDTFBA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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